N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
Description
Structure and Key Features:
The compound N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine consists of a guanidine core substituted with two distinct moieties:
- A 2-(ethylsulfanyl)ethyl chain, providing a thioether linkage that may enhance lipophilicity and influence receptor binding.
This structure is characteristic of histamine receptor ligands, particularly H₂ and H₃ subtypes, due to the imidazole-guanidine pharmacophore .
Properties
CAS No. |
144036-38-4 |
|---|---|
Molecular Formula |
C11H21N5S |
Molecular Weight |
255.39 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C11H21N5S/c1-2-17-7-6-15-11(12)14-5-3-4-10-8-13-9-16-10/h8-9H,2-7H2,1H3,(H,13,16)(H3,12,14,15) |
InChI Key |
MKDOEODRESERSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCNC(=NCCCC1=CN=CN1)N |
Origin of Product |
United States |
Preparation Methods
Thiourea-Based Guanidine Formation
One common route involves the reaction of N-[2-(ethylsulfanyl)ethyl]thiourea derivatives with alkylating agents or amines to form the guanidine structure. For example:
- Starting from N-[2-[(5-methyl-4-imidazolyl)methylthio]ethyl]thiourea , methyl iodide in methanol is used to form a thiouronium iodide intermediate.
- This intermediate is then converted to a sulfate salt by ion-exchange resin treatment.
- Finally, condensation with 4-(3-aminopropyl)imidazole in refluxing water yields the target guanidine compound or its hydrochloride salt.
This method is exemplified in the synthesis of related compounds such as Impromidine Hydrochloride, which shares structural similarities with the target compound.
Alkylation and Coupling Reactions
Another approach involves:
- Preparation of 2-chloroethyl or 2-(ethylsulfanyl)ethyl intermediates by chlorination or substitution reactions.
- Reaction of these intermediates with guanidine or guanidine derivatives to form the guanidine linkage.
- Coupling with imidazole-containing amines or aldehydes to introduce the imidazolylpropyl group.
For instance, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole can be synthesized and then reacted with guanidine derivatives to yield imidazole-guanidine hybrids.
Oxidative Cyclization and Diazotation
In more complex synthetic routes, oxidative cyclization of thiosemicarbazone intermediates followed by diazotation and nucleophilic substitution can be used to introduce sulfur-containing groups and imidazole rings, which are then further functionalized to guanidine derivatives.
Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of thiourea derivatives as guanidine precursors is a robust and versatile method, allowing for the introduction of sulfur-containing side chains.
- Reaction times and temperatures (e.g., reflux for 0.5 to several hours) are critical for maximizing yields and minimizing side products.
- The presence of imidazole rings requires careful control of reaction pH and solvent to avoid ring degradation.
- Oxidative cyclization and diazotation steps, while more complex, enable the synthesis of structurally diverse guanidine-imidazole hybrids with potential biological activity.
- Industrial scale-up would require optimization of solvent use, reaction times, and purification steps to ensure cost-effectiveness and reproducibility.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Thiourea methylation and condensation | N-[2-(ethylsulfanyl)ethyl]thiourea + methyl iodide + 4-(3-aminopropyl)imidazole | Methyl iodide, ion-exchange resin, reflux water | Room temp to reflux | 63–83% | Common, modular, scalable |
| Chlorination and coupling | 1-(2-chloroethyl)-2-methyl-5-nitroimidazole + glycine + amines | SOCl2, NaOH, reflux | Reflux in benzene/water | 80–90% | High yield chlorination, intermediate formation |
| Oxidative cyclization and diazotation | Thiosemicarbazone intermediates | NH4Fe(SO4)2·12H2O, Cu powder, HCl | Varied, often reflux | Not reported | Complex, for advanced derivatives |
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions due to its guanidine group.
Medicine: Potential therapeutic agent due to its imidazole ring, which is a common pharmacophore in many drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Imidazol-5-yl)propyl)-3-(2-(ethylthio)ethyl)guanidine would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The guanidine group can interact with biological molecules through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
UR-AK57 (N-(3-Cyclohexylbutanoyl)-N-[3-(1H-imidazol-4-yl)propyl]guanidine)
Iodophenpropit (3-(1H-Imidazol-5-yl)propyl N′-[2-(4-iodophenyl)ethyl]carbamimidothioate)
- Molecular Formula : C₁₅H₁₈IN₅S
- Key Features : Incorporates a 4-iodophenyl group and carbamimidothioate linkage.
- Receptor Activity : Acts as a histamine H₃R antagonist , with iodine enhancing binding affinity via halogen bonding .
- Structural Contrast : The iodophenyl group increases steric bulk compared to the ethylsulfanyl chain in the target compound.
SKF-91486 (3-(4(5)-Imidazolyl)propylguanidine)
Gapromidine (2-[3-(1H-imidazol-5-yl)propyl]-1-[2-(pyridin-2-ylamino)ethyl]guanidine)
- Molecular Formula : C₁₄H₂₁N₇
- Receptor Activity : Selective H₂R agonist with improved metabolic stability due to the pyridine ring .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Trends
Substituent Impact on Potency :
- Bulky substituents (e.g., cyclohexyl in UR-AK57) enhance H₂R agonism, while smaller groups (e.g., ethylsulfanyl in the target compound) may require optimization for efficacy .
- Thioether vs. Acyl Chains : Ethylsulfanyl groups (target compound) improve lipophilicity but may reduce receptor specificity compared to acylated analogs like UR-AK57 .
Species-Specific Effects :
- Human H₂R isoforms show higher sensitivity to N-acylated imidazolylpropylguanidines than guinea pig receptors, a critical consideration for translational research .
Structural Motifs for Receptor Selectivity :
- Imidazole-propylguanidine cores are essential for H₂R/H₃R binding.
- Pyridine or iodine substitutions (e.g., Gapromidine, Iodophenpropit) fine-tune selectivity toward H₂R or H₃R, respectively .
Biological Activity
N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C11H21N5S
- Molecular Weight : 243.38 g/mol
Structural Characteristics
The structure features an ethylsulfanyl group and an imidazole ring, which are critical for its biological activity. The imidazole moiety is known for its ability to coordinate with metal ions and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thus altering metabolic processes.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that affect cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The presence of the imidazole ring enhances its ability to penetrate bacterial membranes, making it effective in disrupting bacterial cell function.
Anticancer Potential
Studies have shown that this compound has potential anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating significant cytotoxic effects against various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the compound's antibacterial properties, it was found to have a minimum inhibitory concentration (MIC) as low as 4 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .
- Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of the compound on glioma cells, revealing an IC50 value of 10 µM, which suggests a strong potential for use in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline | Structure | Antimicrobial and anticancer |
| N-{[2-(ethylsulfanyl)-1H-imidazol-4-yl]methylene}-3,4-dimethylaniline | Structure | Anticancer activity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
